molecular formula C19H18N2O5S2 B2632776 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone CAS No. 1421512-25-5

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone

Cat. No.: B2632776
CAS No.: 1421512-25-5
M. Wt: 418.48
InChI Key: SLOIGKPYSGHDHE-UHFFFAOYSA-N
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Description

The compound (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a complex organic molecule featuring a benzothiazole ring, an azetidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and azetidine intermediates. A common synthetic route includes:

    Formation of Benzothiazole Intermediate: This involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield 4-methoxybenzo[d]thiazole.

    Synthesis of Azetidine Intermediate: Azetidine-1-carboxylic acid is converted to its ester form, followed by reaction with appropriate reagents to introduce the desired substituents.

    Coupling Reaction: The benzothiazole and azetidine intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and azetidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines, depending on the specific functional group reduced.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers or materials with specific

Properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-15-7-4-8-16-17(15)20-19(27-16)26-13-10-21(11-13)18(22)12-5-3-6-14(9-12)28(2,23)24/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOIGKPYSGHDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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